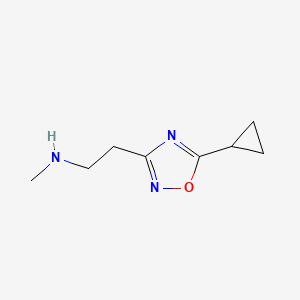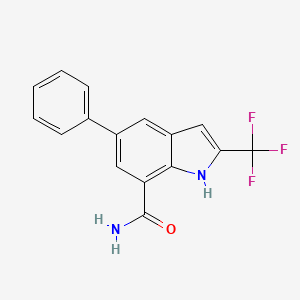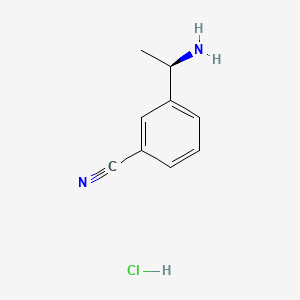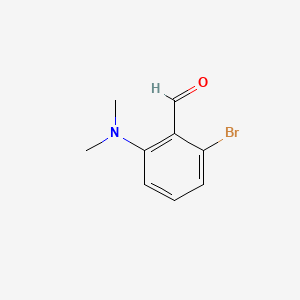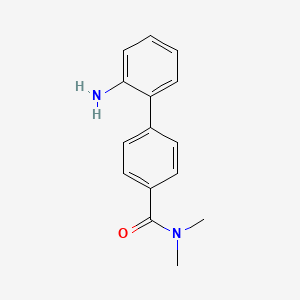
4-(2-アミノフェニル)-N,N-ジメチルベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Aminophenyl)-2,4-dioxobutanoic acid” is a dioxo monocarboxylic acid, a beta-diketone, a substituted aniline, a 2-oxo monocarboxylic acid, a 4-oxo monocarboxylic acid and an aromatic ketone . It has a role as a mouse metabolite .
Synthesis Analysis
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity and possible mode of action . The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” was elucidated by various spectroscopic techniques .
Chemical Reactions Analysis
A novel and efficient method for synthesizing benzosulfamidate-fused tetrahydroquinazolines is described. By employing the [4+2]-cycloaddition of 2-aminophenyl enones with cyclic N -sulfimines in the presence of DMAP as a base, the desired benzosulfamidate-fused tetrahydroquinazolines were obtained in good yields with high diastereoselectivities .
Physical and Chemical Properties Analysis
The molecular weight of “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” is 207.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .
科学的研究の応用
抗がん活性
この化合物は、新しい抗がん性ルテニウム(II/III)錯体の合成に使用されてきました . これらの錯体は、有望な化学療法の可能性を示しています。 それらはDNAと相互作用し、HapbimリガンドとRu錯体の両方のインターカレーションを明らかにします . これらの化合物のインビトロ細胞毒性は、ヒト乳がん(MCF7)、ヒト大腸がん(Caco2)、および正常ヒト肝細胞株(THLE-2)で試験され、化合物(2)ががん細胞に対して最も強力であることが判明しました .
抗菌活性
セミカルバゾンおよびチオセミカルバゾン部分構造を有する一連の置換ベンゾチアゾールが設計、合成され、その抗菌活性について評価されました . 結果は、化合物SC06、SC09、TS05、およびTS07が、グラム陽性菌とグラム陰性菌の両方の菌株に対して強力な抗菌活性を示すことを明らかにしました .
DNA相互作用
これらの化合物のDNAとの相互作用は、UV-Visおよび蛍光分光法の両方によって研究され、HapbimリガンドとRu錯体の両方のインターカレーションが明らかになりました . この相互作用は、その化学療法の可能性にとって不可欠です。
アポトーシス誘導
Ru(III)錯体の細胞毒性効果は、Ru(III)錯体がアポトーシスを誘導し、G2/M期で細胞周期を停止させる能力と相関していることが示されています . これは、多くの抗がん剤の作用における主要なメカニズムです。
細胞周期停止
Ru(III)錯体は、G2/M期で細胞周期を停止させる可能性があります . これは、正常な細胞周期を乱し、がん細胞の増殖を防ぎます。
酸化ストレス軽減
Ru(III)錯体は、酸化ストレスを減らし、抗酸化酵素、特にSODのレベルを高めました . これは、正常な細胞修復の強化を示唆しており、がん治療に有益です。
作用機序
Target of Action
Similar compounds have been shown to have antimicrobial activity , suggesting potential targets could be bacterial proteins or enzymes.
Biochemical Pathways
Related compounds have been associated with the disruption of tryptophan, vitamin b6, and purine metabolism . Therefore, it’s possible that 4-(2-Aminophenyl)-N,N-dimethylbenzamide may also influence these pathways.
Pharmacokinetics
Related compounds have been shown to have good bioavailability and low cytotoxicity , suggesting that 4-(2-Aminophenyl)-N,N-dimethylbenzamide may have similar properties.
Result of Action
Related compounds have been shown to have potent antimicrobial activity , suggesting that 4-(2-Aminophenyl)-N,N-dimethylbenzamide may also have antimicrobial effects.
将来の方向性
The prevalence of extremely resistant bacteria such as methicillin-resistant Stayphlococcus aureus (MRSA), fluoroquinolone-resistant Pseudomonas aeruginosa (FQRP), fluoroquinolone-resistant Enterococcus faecalis (QREF) and vancomycin-resistant Enterococci (VRE) has greatly increased in some hospitals, resulting in a higher rate of mortality . This highlights the need for the development of new antimicrobial agents .
特性
IUPAC Name |
4-(2-aminophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROKUIIRNXTBPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718359 |
Source


|
| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-30-8 |
Source


|
| Record name | 2′-Amino-N,N-dimethyl[1,1′-biphenyl]-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

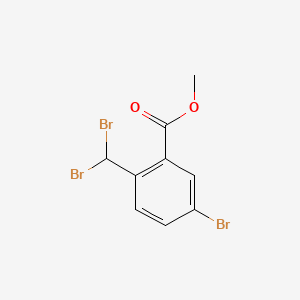
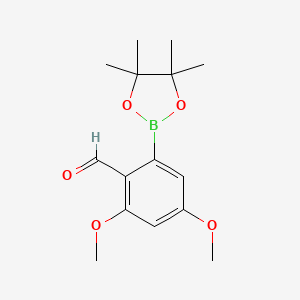
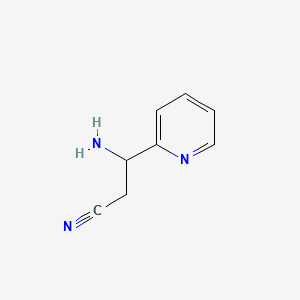

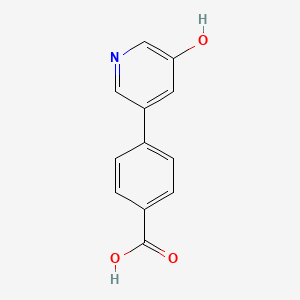
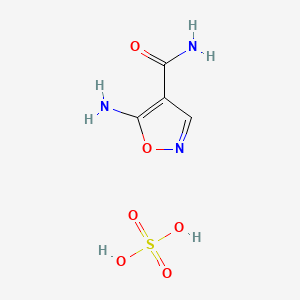
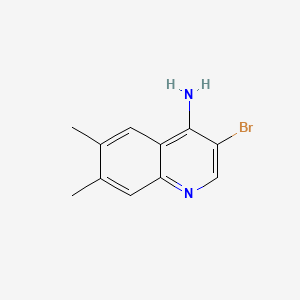
![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)
